molecular formula C13H21N5OS B11573822 5-Amino-3-(octylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol

5-Amino-3-(octylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol

Cat. No.: B11573822
M. Wt: 295.41 g/mol
InChI Key: NVJBKKZRGZUKQA-UHFFFAOYSA-N
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Description

5-Amino-3-(octylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol: is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the amino group, octylsulfanyl group, and the triazolopyrimidine core makes this compound a versatile scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-3-(octylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-1,2,4-triazole with an octylsulfanyl-substituted aldehyde in the presence of a base such as sodium hydroxide can lead to the formation of the desired triazolopyrimidine core .

Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvent selection, and temperature control. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-3-(octylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The octylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized triazolopyrimidines .

Scientific Research Applications

Chemistry: In chemistry, 5-amino-3-(octylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new drugs .

Medicine: In medicinal chemistry, 5-amino-3-(octylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines, making it a potential lead compound for further drug development .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability and functionality .

Mechanism of Action

The mechanism of action of 5-amino-3-(octylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to the inhibition of cellular processes such as cell division and proliferation .

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound can inhibit enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs).

    Signal Transduction Pathways: It can interfere with signaling pathways that are crucial for cell survival and proliferation, such as the PI3K/Akt pathway.

Comparison with Similar Compounds

  • 5-Amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitriles
  • 3-(Trifluoromethyl)-1,2,4-triazolo pyrazine
  • Pyrazolo[3,4-d]pyrimidine derivatives

Comparison: Compared to similar compounds, 5-amino-3-(octylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol stands out due to its unique octylsulfanyl group, which can enhance its lipophilicity and membrane permeability. This can potentially improve its bioavailability and efficacy as a therapeutic agent.

Properties

Molecular Formula

C13H21N5OS

Molecular Weight

295.41 g/mol

IUPAC Name

5-amino-3-octylsulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

InChI

InChI=1S/C13H21N5OS/c1-2-3-4-5-6-7-8-20-13-17-16-12-15-11(19)9-10(14)18(12)13/h9H,2-8,14H2,1H3,(H,15,16,19)

InChI Key

NVJBKKZRGZUKQA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC1=NN=C2N1C(=CC(=O)N2)N

Origin of Product

United States

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